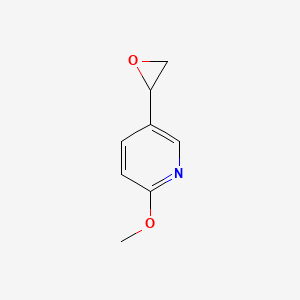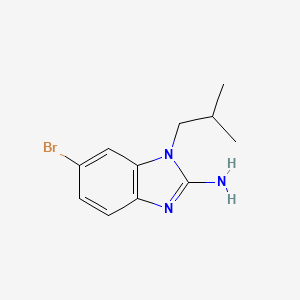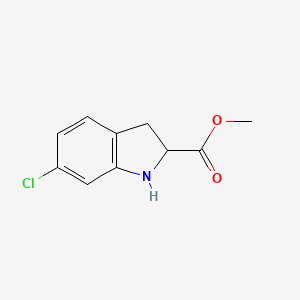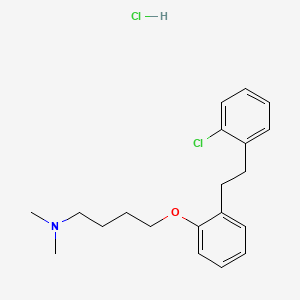
2-methoxy-5-(oxiran-2-yl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methoxy-5-(oxiran-2-yl)pyridine is a heterocyclic organic compound with the molecular formula C8H9NO2 It features a pyridine ring substituted with a methoxy group at the 2-position and an oxiranyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-(oxiran-2-yl)pyridine can be achieved through several methods. One common approach involves the reaction of 2-methoxypyridine with an epoxide under basic conditions. The reaction typically proceeds as follows:
Starting Material: 2-Methoxypyridine
Reagent: Epoxide (such as ethylene oxide)
Conditions: Basic conditions, often using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu)
Procedure: The 2-methoxypyridine is treated with the epoxide in the presence of the base, leading to the formation of the oxiranyl group at the 5-position of the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Continuous flow reactors and automated systems may be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-5-(oxiran-2-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the oxiranyl group to a diol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under appropriate conditions to substitute the methoxy group.
Major Products Formed
Oxidation: Pyridine N-oxides
Reduction: Diols
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
2-methoxy-5-(oxiran-2-yl)pyridine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate and in drug discovery.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-methoxy-5-(oxiran-2-yl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The oxiranyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins or DNA, thereby affecting their function.
Comparison with Similar Compounds
Similar Compounds
2-Methoxypyridine: Lacks the oxiranyl group, making it less reactive in certain chemical reactions.
3-Methoxypyridine: Substitution at the 3-position instead of the 2-position, leading to different reactivity and properties.
2,6-Dimethoxypyridine: Contains two methoxy groups, which can influence its electronic properties and reactivity.
Uniqueness
2-methoxy-5-(oxiran-2-yl)pyridine is unique due to the presence of both the methoxy and oxiranyl groups, which confer distinct chemical reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C8H9NO2 |
|---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
2-methoxy-5-(oxiran-2-yl)pyridine |
InChI |
InChI=1S/C8H9NO2/c1-10-8-3-2-6(4-9-8)7-5-11-7/h2-4,7H,5H2,1H3 |
InChI Key |
BUKBZLOAGUMKLB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)C2CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(4-Benzyloxy-phenyl)-1-methyl-cyclohex-3-enyl]-methanol](/img/structure/B8625899.png)
![Thieno[2,3-c]pyridin-5-ol](/img/structure/B8625910.png)








![N-[2-(4-Chlorophenoxy)phenyl]piperidine-4-carboxamide](/img/structure/B8625968.png)
![5-Hydroxy-2-methyloctahydrocyclopenta[c]pyrrole](/img/structure/B8625980.png)

